1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 708233-57-2
VCID: VC0344946
InChI: InChI=1S/C18H20ClFN2O3S/c1-2-25-18-13-16(7-8-17(18)19)26(23,24)22-11-9-21(10-12-22)15-5-3-14(20)4-6-15/h3-8,13H,2,9-12H2,1H3
SMILES: CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
Molecular Formula: C18H20ClFN2O3S
Molecular Weight: 398.9g/mol

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine

CAS No.: 708233-57-2

Main Products

VCID: VC0344946

Molecular Formula: C18H20ClFN2O3S

Molecular Weight: 398.9g/mol

1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine - 708233-57-2

CAS No. 708233-57-2
Product Name 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine
Molecular Formula C18H20ClFN2O3S
Molecular Weight 398.9g/mol
IUPAC Name 1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Standard InChI InChI=1S/C18H20ClFN2O3S/c1-2-25-18-13-16(7-8-17(18)19)26(23,24)22-11-9-21(10-12-22)15-5-3-14(20)4-6-15/h3-8,13H,2,9-12H2,1H3
Standard InChIKey KSBPVYWZCXQMJY-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
Canonical SMILES CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
PubChem Compound 2211076
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator